4-Azido-2-fluoropyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H3FN4 |
|---|---|
Molecular Weight |
138.10 g/mol |
IUPAC Name |
4-azido-2-fluoropyridine |
InChI |
InChI=1S/C5H3FN4/c6-5-3-4(9-10-7)1-2-8-5/h1-3H |
InChI Key |
NOBQIYUNSMCPMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1N=[N+]=[N-])F |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Transformations of 4 Azido 2 Fluoropyridine
Azide (B81097) Group Reactivity in Cycloaddition Chemistry
The reactivity of the azido (B1232118) group in 4-azido-2-fluoropyridine is dominated by [3+2] cycloaddition reactions, where it reacts with a dipolarophile (such as an alkyne or alkene) to form a five-membered heterocyclic ring. This class of reactions is a cornerstone of click chemistry, valued for its high efficiency, selectivity, and biocompatibility. organic-chemistry.orgnih.govbioclone.net
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction, facilitating the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. organic-chemistry.orgnih.govbeilstein-journals.org This transformation is known for its reliability, broad functional group tolerance, and mild reaction conditions. nih.govbioclone.net The reaction proceeds through a stepwise mechanism involving the formation of a copper(I) acetylide intermediate, which then reacts with the azide. wikipedia.org
The CuAAC reaction involving this compound is compatible with a wide range of terminal alkyne substrates. The reaction's success is generally insensitive to the electronic properties or steric bulk of the substituent on the alkyne. nih.gov Both electron-rich and electron-deficient alkynes, as well as aliphatic and aromatic variants, typically react efficiently to produce the corresponding 1-(2-fluoropyridin-4-yl)-1,2,3-triazoles. nih.gov
However, certain limitations exist. While terminal alkynes are excellent substrates, internal alkynes are generally unreactive in CuAAC. nih.gov Furthermore, highly sterically hindered alkynes may exhibit reduced reaction rates. organic-chemistry.org The presence of functional groups that can coordinate strongly to the copper catalyst, such as unprotected thiols, can sometimes inhibit the reaction, although many protocols have been developed to mitigate these issues. nih.gov Propiolamides, while being slightly more reactive due to electronic activation, can sometimes be prone to side reactions like Michael addition. nih.gov
A defining feature of the CuAAC reaction is its exceptional regioselectivity. The thermal, uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne typically yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. nih.govfrontiersin.org In contrast, the copper(I)-catalyzed pathway almost exclusively produces the 1,4-disubstituted regioisomer. nih.govwikipedia.org
This high regioselectivity is a direct consequence of the reaction mechanism. Density Functional Theory (DFT) calculations have shown that the stepwise mechanism, proceeding through a six-membered copper-containing intermediate, has a significantly lower activation energy for the pathway leading to the 1,4-isomer compared to the 1,5-isomer. researchgate.netresearchgate.net For the reaction with this compound, this means that the C4 of the resulting triazole ring is attached to the alkyne's substituent, and the N1 is attached to the 2-fluoropyridin-4-yl group. In contrast, ruthenium-based catalysts can favor the formation of the 1,5-disubstituted triazole isomer, offering a complementary synthetic route. mdpi.com
The efficiency of the CuAAC reaction is highly dependent on the catalytic system. The active catalyst is the copper(I) ion, which can be introduced directly from a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a more stable and soluble Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent. organic-chemistry.orgwikipedia.org Sodium ascorbate (B8700270) is the most commonly used reductant for this purpose. nih.gov
To stabilize the catalytically active Cu(I) state against oxidation and disproportionation, and to accelerate the reaction, various ligands are often employed. nih.govnih.gov Tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives are highly effective ligands that protect the copper catalyst and enhance reaction rates. nih.gov The choice of solvent can also be critical; the reaction often proceeds well in a variety of solvents, including water, alcohols, and mixtures thereof, which contributes to its "green" credentials. organic-chemistry.org For specific applications, heterogeneous catalysts, such as copper-on-charcoal, have been developed to simplify product purification and catalyst removal. scispace.com
| Copper Source | Reducing Agent | Ligand (Optional) | Typical Solvent | Key Advantage | Reference |
|---|---|---|---|---|---|
| CuSO₄·5H₂O | Sodium Ascorbate | None | t-BuOH/H₂O | Simple, readily available reagents. | wikipedia.org |
| CuI | None | None / Base | DMF, CH₃CN | Direct use of Cu(I) source. | nih.gov |
| CuSO₄·5H₂O | Sodium Ascorbate | TBTA | Aqueous buffers | Accelerated rate, catalyst protection. | nih.gov |
| Copper(II) Acetate | Sodium Ascorbate | Various N-donor ligands | Water/Ethanol | High catalytic performance with optimized ligands. | rsc.org |
| Copper-on-Charcoal (Cu/C) | None | None (Heterogeneous) | DCM | Facilitates continuous flow synthesis and easy catalyst removal. | scispace.com |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative to CuAAC that proceeds without the need for a metal catalyst. magtech.com.cn The reaction is driven by the high ring strain of a cyclic alkyne, such as a derivative of cyclooctyne (B158145). magtech.com.cn This bioorthogonal reaction is particularly valuable for applications in living systems where the potential toxicity of a copper catalyst is a concern. rwth-aachen.deinterchim.fr
The reactivity of this compound in SPAAC is expected to be efficient, analogous to other aryl and heteroaryl azides. Studies on related azidopurine and azidopyrimidine (B78605) nucleosides show that they react readily with various cyclooctynes, including dibenzocyclooctyne (DBCO) and bicyclononyne (BCN), at ambient or physiological temperatures to form stable triazole products. nih.gov The reaction with DBCO derivatives can sometimes require slightly elevated temperatures (e.g., 50 °C) for completion, whereas more strained alkynes like BCN can react faster at lower temperatures. rwth-aachen.denih.gov The electron-withdrawing character of the 2-fluoropyridine (B1216828) ring may slightly modulate the reaction kinetics compared to electron-rich aryl azides.
| Azide Substrate (Analogue) | Strained Alkyne | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| 8-Azidoadenosine | Dibenzylcyclooctyne (DBCO derivative) | Aqueous media, 50 °C | Not specified | Quantitative | nih.gov |
| 2-Azidoadenosine | Fused cyclopropyl (B3062369) cyclooctyne | Aqueous media, RT | 3 h | Quantitative | nih.gov |
| Azide-functionalized polymer brushes | Bicyclononyne (BCN) derivative | μCS, 37 °C | 20 min (optimal) | Not specified | rwth-aachen.de |
| Azide-functionalized polymer brushes | Dibenzocyclooctyne (DBCO) derivative | μCS, 37 °C | 15 min (optimal) | Not specified | rwth-aachen.de |
Beyond alkynes, the azide group of this compound can undergo 1,3-dipolar cycloadditions with other types of activated dipolarophiles, most notably electron-deficient or strained alkenes. These reactions typically require more forcing conditions (e.g., heating) than CuAAC or SPAAC and may result in the formation of unstable triazoline intermediates that can undergo further transformations. wikipedia.orgepa.gov
The reactivity is highly dependent on the nature of the alkene. Electron-deficient alkenes, such as those bearing sulfonyl or carbonyl groups, are more reactive dipolarophiles. researchgate.net Strained alkenes, like norbornene, also react readily. A study on the closely related perfluoro-(2-azido-4-isopropylpyridine) showed that it reacts smoothly with norbornene at room temperature, with the initially formed triazoline decomposing via nitrogen loss. epa.gov However, its reaction with less strained cyclic alkenes like cyclopentene (B43876) or cyclohexene (B86901) required high temperatures (160 °C). epa.gov The reaction with styrene (B11656) under thermal conditions also led to cleavage of the intermediate triazoline. epa.gov Given the electron-deficient nature of the 2-fluoropyridine ring, this compound is expected to exhibit similar or enhanced reactivity toward these activated dipolarophiles.
| Azide Substrate (Analogue) | Dipolarophile | Conditions | Observation | Reference |
|---|---|---|---|---|
| Perfluoro-(2-azido-4-isopropylpyridine) | Norbornene | Room Temperature | Smooth reaction with N₂ evolution; triazoline intermediate decomposes. | epa.gov |
| Perfluoro-(2-azido-4-isopropylpyridine) | Styrene | Forcing thermal conditions | Formation of cleavage products from the triazoline intermediate. | epa.gov |
| Perfluoro-(2-azido-4-isopropylpyridine) | Cyclopentene / Cyclohexene | 160 °C | Reaction occurs at the decomposition temperature of the azide. | epa.gov |
Other 1,3-Dipolar Cycloaddition Reactions with Activated Dipolarophiles
Cycloaddition with Norbornene and Related Systems
The azide group in this compound can act as a 1,3-dipole and undergo cycloaddition reactions with various dipolarophiles. Among these, strained alkenes like norbornene are particularly reactive partners. The reaction proceeds via a [3+2] cycloaddition mechanism to form a triazoline intermediate. This intermediate is often unstable and can spontaneously lose a molecule of nitrogen (N₂) to yield a more stable aziridine (B145994) product or undergo rearrangement.
The strain in the double bond of norbornene significantly accelerates the reaction rate compared to unstrained alkenes. acs.orgnih.gov This strain-promoted azide-alkene cycloaddition (SPAAC) is a cornerstone of click chemistry, valued for its high efficiency and bioorthogonality. While the reaction of this compound itself with norbornene is not extensively detailed in the reviewed literature, the reactivity of aryl azides with norbornene is a well-established transformation. nih.govrsc.org The process is believed to be a concerted cycloaddition, leading to the formation of an exo- or endo-triazoline adduct, with the stereochemical outcome often dependent on steric and electronic factors. Subsequent nitrogen extrusion from the triazoline can lead to the formation of stable N-pyridyl aziridine derivatives.
Fluorine Atom Reactivity in Pyridine (B92270) Systems
The fluorine atom at the C2 position of this compound is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen and the azide group. This makes nucleophilic aromatic substitution (SNAr) a primary mode of reactivity for the C-F bond.
Nucleophilic Aromatic Substitution (SNAr) Reactions at Fluorine-Bearing Positions
Nucleophilic aromatic substitution on the pyridine ring is a fundamental process for introducing a wide array of functional groups. libretexts.org In the context of 2-halopyridines, the reactivity towards SNAr is significantly higher than that of their benzene (B151609) analogues due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex). stackexchange.com Among the halogens, fluorine is a particularly effective leaving group in SNAr reactions of pyridines, often displaying reactivity hundreds of times greater than chlorine. researchgate.net This enhanced reactivity is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates the initial nucleophilic attack, the rate-determining step of the reaction. researchgate.net
This compound can react with a variety of nucleophiles, including alkoxides, phenoxides, amines, and thiols, to displace the fluoride (B91410) and form the corresponding 2-substituted pyridine derivatives. The general conditions for these reactions are often mild, a testament to the high reactivity of the C-F bond in this activated system. acs.org
| Nucleophile Type | Nucleophile Example | Typical Product | General Reaction Conditions |
|---|---|---|---|
| O-Nucleophiles | Sodium Ethoxide | 2-Ethoxypyridine derivative | Ethanol, room temperature to reflux |
| N-Nucleophiles | Piperidine (B6355638) | 2-(Piperidin-1-yl)pyridine derivative | Various solvents (e.g., DMF, DMSO), often with a base (e.g., K₂CO₃) |
| S-Nucleophiles | Sodium Thiophenoxide | 2-(Phenylthio)pyridine derivative | Polar aprotic solvents (e.g., DMF), room temperature |
| C-Nucleophiles | Anions of Nitriles | 2-(Cyanomethyl)pyridine derivative | Strong base (e.g., NaH, LiHMDS) in an aprotic solvent (e.g., THF, DMF) |
Influence of Electronic Effects and Directing Groups on SNAr Efficiency
The efficiency of SNAr reactions on the pyridine ring is highly dependent on the electronic properties of the substituents present. Electron-withdrawing groups, such as the azide group in this compound, enhance the electrophilicity of the carbon atom attached to the fluorine, thereby accelerating the rate of nucleophilic attack. libretexts.org The position of these activating groups is crucial; for pyridine systems, electron-withdrawing substituents at the ortho and para positions (C2, C4, C6) relative to the leaving group are most effective at stabilizing the anionic Meisenheimer intermediate through resonance. stackexchange.com In this compound, the azide group is para to the fluorine atom, providing significant activation for SNAr at the C2 position.
Sequential SNAr-Ligand Coupling Strategies
The reactivity of the C-F bond in this compound can be leveraged in sequential reaction strategies to build molecular complexity. A common approach involves an initial SNAr reaction to introduce a desired nucleophile at the C2 position, followed by a transition metal-catalyzed cross-coupling reaction at another position, should a suitable handle be present. More directly, after the SNAr reaction, the newly introduced substituent or other groups on the pyridine ring can participate in ligand coupling reactions.
For instance, if the incoming nucleophile in the SNAr step introduces a group amenable to cross-coupling (e.g., a boronic acid or ester via a suitable precursor), subsequent palladium-catalyzed reactions like Suzuki or Stille couplings can be envisioned. While specific examples for this compound are not prominent in the literature, this strategy is a powerful tool in the synthesis of highly substituted pyridines. The orthogonality of the SNAr and the cross-coupling conditions is key to the success of such sequential transformations.
Transition Metal-Catalyzed C-F Bond Activation and Functionalization
While SNAr is a powerful method for C-F functionalization, an alternative approach involves the use of transition metal catalysts to activate the C-F bond. This is particularly useful for forming carbon-carbon and carbon-heteroatom bonds that are not easily accessible through nucleophilic substitution. Nickel and palladium complexes are the most commonly employed catalysts for this purpose. rsc.orgwhiterose.ac.ukmdpi.com
The mechanism of C-F activation typically involves the oxidative addition of the C-F bond to a low-valent metal center (e.g., Ni(0) or Pd(0)). gla.ac.uknih.gov This step is often the most challenging due to the high strength of the C-F bond. However, in electron-deficient systems like fluoropyridines, this process is more facile. Following oxidative addition, the resulting metal-fluoride-aryl complex can undergo various transformations, such as reductive elimination with a suitable coupling partner, to form the desired product and regenerate the active catalyst. nih.govsemanticscholar.org
| Metal Catalyst | Typical Reaction | Coupling Partner | Product Type |
|---|---|---|---|
| Nickel | Cross-coupling | Grignard reagents, Organozinc reagents | Substituted pyridines (C-C bond formation) |
| Palladium | Suzuki-Miyaura Coupling | Arylboronic acids | Biarylpyridines |
| Palladium | Sonogashira Coupling | Terminal alkynes | Alkynylpyridines |
| Nickel/Palladium | Hydrodefluorination | Silanes, Boranes | De-fluorinated pyridines |
Photochemical and Thermal Transformations of the Azide Moiety
The azide group of this compound is susceptible to both photochemical and thermal activation, leading to the extrusion of molecular nitrogen and the formation of a highly reactive nitrene intermediate. rsc.org This nitrene can exist in either a singlet or a triplet state, each with distinct reactivity patterns.
Upon photolysis, typically with UV light, the aryl azide is excited, leading to the rapid loss of N₂ and the formation of a singlet nitrene. rsc.orgresearchgate.net This singlet nitrene is electron-deficient and can undergo a variety of rapid intramolecular reactions, such as ring expansion to form didehydroazepines, or insertion into C-H or N-H bonds. nih.govresearchgate.net It can also be trapped by external nucleophiles. If the singlet nitrene does not react quickly, it can undergo intersystem crossing to the more stable triplet nitrene. nih.gov The triplet nitrene behaves more like a diradical and typically undergoes intermolecular reactions such as hydrogen atom abstraction or dimerization to form azo compounds. acs.org
Thermal decomposition of aryl azides also generates a nitrene intermediate. acs.orgresearchgate.netacs.org The initial product is generally the singlet nitrene, which can then follow the same reaction pathways as the photochemically generated species. The temperatures required for thermal decomposition can influence the subsequent reaction pathways, and in some cases, may lead to different product distributions compared to photochemical methods. For heteroaromatic azides, the nature of the ring system and the position of the azide group can significantly influence the stability and reactivity of the resulting nitrene. researchgate.net
Formation of Nitrene Intermediates via Photodissociation
Photolysis of aryl azides is a well-established method for the generation of nitrenes, which are highly reactive intermediates with a monovalent nitrogen atom. In the case of this compound, irradiation with ultraviolet light induces the extrusion of molecular nitrogen (N₂) to form the corresponding 2-fluoro-4-pyridylnitrene. This process is a cornerstone of nitrene chemistry, enabling a variety of subsequent reactions.
Recent studies on the photochemistry of a closely related compound, 4-azido-2,3,5,6-tetrafluorobenzoic acid, have provided significant insights into the photoproducts of such reactions. Upon photolysis, this compound was observed to produce nitrenes and other spin species, which were characterized using electron paramagnetic resonance and optical spectroscopy. nsf.gov
The electronic configuration of the resulting nitrene is of paramount importance as it governs its reactivity. Nitrenes can exist in either a singlet state (with spin-paired electrons) or a triplet state (with spin-parallel electrons). For most aryl nitrenes, the triplet state is the ground state, being more stable than the singlet state.
In the case of the nitrene generated from 4-azido-2,3,5,6-tetrafluorobenzoic acid, photolysis resulted in a significantly higher yield of the triplet nitrene compared to other spin species like quintets and radical side-products. nsf.gov This preference for the triplet state is a common feature of aryl nitrenes. While quintet and septet states are theoretically possible in polynitrenes, for a mononitrene generated from this compound, the primary spin states of interest are the singlet and triplet. The use of visible light-activated transition metal photosensitizers has been shown to selectively produce nitrenes in their chemoselective triplet spin state from azidoformates. nih.gov
Table 1: Predominant Spin States in Nitrene Formation
| Precursor | Method | Predominant Nitrene Spin State | Reference |
|---|---|---|---|
| 4-Azido-2,3,5,6-tetrafluorobenzoic acid | Photolysis | Triplet | nsf.gov |
While this compound itself contains only one azido group, the concept of selective photolysis is crucial in molecules bearing multiple, non-equivalent azido functionalities. In such cases, the distinct electronic environments of the azido groups can allow for their selective conversion into nitrenes by tuning the wavelength of the incident light. This selective activation enables a stepwise functionalization of polyazido compounds, offering a powerful tool for the synthesis of complex nitrogen-containing molecules. While specific studies on polyazido-fluoropyridines are not abundant, the principle of selective photolysis based on the electronic properties of the azide's local environment is a general concept in photochemistry.
Thermal Decomposition Pathways and Rearrangements
Thermal decomposition of aryl azides provides an alternative route to the formation of nitrene intermediates. The process typically involves the cleavage of the N-N₂ bond at elevated temperatures, leading to the extrusion of nitrogen gas and the generation of a nitrene.
Studies on the thermal decomposition of related azidopyridines, such as 2,4,6-triazido-3,5-difluoropyridine, have shown that the initial and rate-limiting step is the dissociation of a nitrogen molecule from an azide group to form a nitrene. researchgate.net The absence of hydrogen atoms in the 2,4,6-triazido-3,5-difluoropyridine molecule makes the typical subsequent reaction of the nitrene (intramolecular C-H insertion or hydrogen abstraction from a neighboring molecule) impossible, which contributes to the stability of the formed nitrene. researchgate.net Similarly, the thermal decomposition of other azidopyridines is understood to proceed via the initial formation of a nitrene intermediate. researchgate.net
For this compound, thermal decomposition would be expected to follow a similar pathway, initiating with the formation of 2-fluoro-4-pyridylnitrene. The subsequent fate of this nitrene can involve various rearrangements or intermolecular reactions, ultimately leading to the formation of stable products. Computational studies on the thermal decomposition of 2-azido-N,N-dimethylethanamine (DMAZ) have indicated that N-N₂ bond fission to form either singlet or triplet nitrenes has the lowest energy barrier among various decomposition pathways. nih.gov
Cross-Coupling and Other Functionalization Reactions of Pyridine Ring
The 2-fluoro- and 4-azido substituents on the pyridine ring of this compound offer versatile handles for a range of cross-coupling and functionalization reactions. These reactions are pivotal for the construction of more complex molecular architectures based on the pyridine scaffold.
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgyoutube.comlibretexts.org In the context of functionalizing the pyridine ring of a precursor to this compound, such as 2-fluoro-4-iodopyridine (B1312466), this reaction is of significant interest.
A study on the selective and facile palladium-catalyzed amination of 2-fluoro-4-iodopyridine has demonstrated that the Buchwald-Hartwig cross-coupling is exclusive for the 4-position. researchgate.net This is in contrast to conventional nucleophilic aromatic substitution reactions on similar scaffolds (e.g., 2,4-dichloropyridine) where substitution occurs at the 2-position. The use of microwave irradiation was found to accelerate the reaction, typically completing within 30 minutes, and allowed for a reduction in the amount of base required. researchgate.net A simple catalytic system of Pd(OAc)₂/BINAP was effective in achieving good yields of the coupling products. researchgate.net
Table 2: Buchwald-Hartwig Amination of 2-Fluoro-4-iodopyridine
| Catalyst System | Base | Conditions | Position of Amination | Reference |
|---|
This selectivity provides a strategic advantage for the synthesis of 4-amino-2-fluoropyridine (B102257) derivatives, which could then potentially be converted to the corresponding 4-azido compounds.
Suzuki Cross-Coupling with Pyridine Scaffolds
The Suzuki cross-coupling reaction is a versatile palladium-catalyzed method for the formation of C-C bonds, typically between an organoboron compound and an organic halide or triflate. nih.govclaremont.edu The 2-fluoro substituent in this compound can be a site for such a transformation, although the C-F bond is generally less reactive than C-Cl, C-Br, or C-I bonds in these reactions.
However, recent advancements have enabled the use of more challenging coupling partners. For instance, the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (PyFluor) with various boronic acids and esters has been successfully demonstrated. nih.govclaremont.eduscholaris.caresearchgate.net These reactions, catalyzed by palladium complexes such as Pd(dppf)Cl₂, can proceed at moderate temperatures to generate 2-arylpyridines in good yields. nih.govclaremont.edu Furthermore, palladium-catalyzed Suzuki-type cross-coupling reactions of 2-pyridyl carbamoyl (B1232498) fluorides with boronic acids have also been developed. rsc.org
These examples highlight the potential for the 2-fluoro position of the this compound scaffold to undergo Suzuki cross-coupling, providing a pathway to introduce a wide range of aryl or other organic substituents at this position, thereby expanding the molecular diversity accessible from this starting material.
C-H Functionalization at Distal Pyridine Positions
The direct functionalization of C-H bonds on pyridine rings is a formidable challenge in synthetic chemistry due to the intrinsic electron-deficient nature of the heterocycle, which deactivates the C-H bonds towards many standard electrophilic substitution reactions. nih.govmdpi.com In the case of this compound, the C-H bonds at the C3, C5, and C6 positions are further deactivated by the potent electron-withdrawing effects of the adjacent fluoro and azido substituents. Consequently, achieving regioselective C-H functionalization at these distal positions requires specialized strategies, typically involving transition-metal catalysis. nih.gov
Research on analogous electron-poor pyridine systems provides a framework for predicting the reactivity of this compound. For instance, palladium-catalyzed C-H arylation is a common method for functionalizing halopyridines. chemrxiv.orgchemrxiv.orgresearchgate.netresearchgate.net The regioselectivity of these reactions is often governed by a combination of steric and electronic factors, and in many cases, requires a directing group to achieve high selectivity for a specific distal position. nih.govsnnu.edu.cn In the absence of a directing group, functionalization of polysubstituted pyridines can lead to mixtures of regioisomers. wikipedia.org
For this compound, the C-H bonds available for functionalization are at C3, C5, and C6. Based on studies of other pyridines bearing a C4 electron-withdrawing group, C-H functionalization at the C3 and C5 positions would be electronically favored over the C6 position in certain catalytic cycles. nih.gov The azido group itself is not typically employed as a directing group for C-H activation; its primary role is as a powerful electron-withdrawing group and a precursor for other functionalities. researchgate.net Therefore, achieving selective functionalization would likely rely on sterically driven catalysts or the temporary installation of a directing group.
Below is a representative table illustrating potential C-H functionalization reactions that could be adapted for this compound, based on established methods for other electron-deficient pyridines.
Table 1: Representative Strategies for Distal C-H Functionalization of Substituted Pyridines This table is illustrative and based on methodologies applied to analogous electron-deficient pyridine systems, not specifically on this compound.
| Reaction Type | Catalyst/Reagents | Target Position | Coupling Partner | Expected Product Structure | Ref. |
|---|---|---|---|---|---|
| Direct Arylation | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | C3 / C5 | Aryl Bromide | 3/5-Aryl-4-azido-2-fluoropyridine | nih.gov |
| Olefination | [RhCp*Cl₂]₂, AgSbF₆, Cu(OAc)₂ | C3 / C5 | Alkene | 3/5-Alkenyl-4-azido-2-fluoropyridine | nih.gov |
| Borylation | [Ir(cod)(OMe)]₂, dtbpy, B₂pin₂ | C3 / C5 | B₂pin₂ | 3/5-Boryl-4-azido-2-fluoropyridine | nih.gov |
Radical Addition Reactions to N-Activated Pyridinium (B92312) Salts
Radical addition reactions, particularly the Minisci reaction and its modern variants, are a cornerstone for the C-H alkylation of electron-deficient heterocycles. wikipedia.orgnih.govchim.itscispace.com The classical Minisci reaction typically requires strongly acidic conditions to protonate the pyridine nitrogen, thereby activating the ring towards attack by a nucleophilic carbon-centered radical. wikipedia.org A more contemporary and milder approach involves the pre-formation of N-activated pyridinium salts, which can then undergo radical addition under neutral conditions, often facilitated by photoredox catalysis. nih.govnih.gov
For this compound, the first step would be its conversion into an N-activated pyridinium salt. This can be achieved by reaction with various agents to form, for example, N-alkyl, N-amino, or N-alkoxy pyridinium salts. nih.govresearchgate.netnih.gov This N-functionalization significantly enhances the electrophilicity of the pyridine ring and plays a crucial role in directing the regioselectivity of the subsequent radical addition. nih.gov
A significant challenge arises from the substitution pattern of this compound. Radical additions to N-activated pyridinium salts overwhelmingly favor the C2 and C4 positions. nih.gov Since both of these positions are already occupied, the reaction at the remaining C-H bonds (C3, C5, C6) is expected to be difficult. The presence of strong electron-withdrawing groups at C2 and C4 further influences the electronic landscape, potentially disfavoring addition at adjacent sites. rsc.orgrsc.org It is plausible that under forcing conditions or with highly reactive radicals, addition could occur at the C6 position, which is electronically analogous to the C2 position. Alternatively, specialized N-activating groups might be required to alter the typical regiochemical outcome.
Photocatalytic methods, which generate radicals under exceptionally mild conditions, offer a promising avenue for exploring such reactions. mdpi.comrsc.org These methods avoid the harsh reagents of classical Minisci reactions and show broad functional group tolerance. nih.gov
The following table provides illustrative examples of radical additions to N-activated pyridinium salts, showcasing the types of transformations that could be investigated for a suitably activated derivative of this compound.
Table 2: Illustrative Radical Addition Reactions Involving N-Activated Pyridinium Salts This table is representative of reactions on various pyridinium salts and does not reflect experimentally verified reactions on N-activated this compound.
| Pyridinium Salt Type | Radical Source | Catalyst/Conditions | Position of Addition | Product Type | Ref. |
|---|---|---|---|---|---|
| N-Alkoxy | Alkyl Iodide | [Ir(ppy)₂(dtbbpy)]PF₆, Visible Light | C2 | 2-Alkylpyridine | researchgate.net |
| N-Amino | Alkyl Bromide | EDA Complex, Visible Light | C4 | 4-Alkylpyridine | nih.gov |
| N-Aryl | Carboxylic Acid | AgNO₃, (NH₄)₂S₂O₈ (Minisci) | C2 / C4 | 2/4-Alkylpyridine | wikipedia.org |
| N-Alkyl | Alkyltrifluoroborate | [Ru(bpy)₃]Cl₂, Visible Light | C2 / C4 | 2/4-Alkylpyridine | rsc.org |
Advanced Spectroscopic and Structural Elucidation of 4 Azido 2 Fluoropyridine Compounds
Electron Paramagnetic Resonance (EPR) Spectroscopy for High-Spin Species Characterization
Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable tool for the detection and characterization of paramagnetic species, such as the high-spin nitrenes generated from the photolysis of azido (B1232118) compounds. acs.orgethz.chethz.ch By analyzing the interaction of unpaired electrons with an external magnetic field, EPR provides detailed information about the electronic structure and environment of these transient species. ethz.chethz.ch
The photolysis of azidopyridines can lead to the formation of mononitrenes (triplet state), dinitrenes (quintet state), and trinitrenes (septet state). beilstein-journals.orgsemanticscholar.orgnih.gov These high-spin species are characterized by their zero-field splitting (ZFS) parameters, D and E, which describe the removal of spin degeneracy in the absence of an external magnetic field. osti.gov These parameters are highly sensitive to the molecular geometry and the distribution of spin density. beilstein-journals.orgsemanticscholar.org
In studies of related polyazidopyridines, such as 2,4,6-triazido-3-chloro-5-fluoropyridine, EPR spectral simulations combined with Density Functional Theory (DFT) calculations have been crucial for assigning the observed signals to specific nitrene intermediates. beilstein-journals.orgsemanticscholar.orgnih.gov For instance, the photolysis of this compound in an argon matrix at low temperatures resulted in the identification of two triplet mononitrenes, two quintet dinitrenes, and a septet trinitrene. beilstein-journals.orgsemanticscholar.orgnih.govgrafiati.comresearchgate.net The experimental ZFS parameters were determined by simulating the experimental EPR spectra and comparing them with calculated values. beilstein-journals.orgsemanticscholar.org This approach allows for the unambiguous identification of the various high-spin species generated. beilstein-journals.orgsemanticscholar.orgosti.gov
The ZFS parameters for the intermediates formed from the photolysis of 2,4,6-triazido-3-chloro-5-fluoropyridine are presented in the table below.
| Intermediate Species | Spin State | D (cm⁻¹) | E (cm⁻¹) |
| 2,4-diazido-3-chloro-5-fluoropyridyl-6-nitrene | Triplet | 1.026 | 0 |
| 2,6-diazido-3-chloro-5-fluoropyridyl-4-nitrene | Triplet | 1.122 | 0.0018 |
| 4-azido-3-chloro-5-fluoropyridyl-2,6-dinitrene | Quintet | 0.215 | 0.0545 |
| 2-azido-3-chloro-5-fluoropyridyl-4,6-dinitrene | Quintet | 0.209 | 0.039 |
| 3-chloro-5-fluoropyridyl-2,4,6-trinitrene | Septet | -0.1021 | -0.0034 |
| Data sourced from multiple studies. beilstein-journals.orgsemanticscholar.orgnih.govgrafiati.comresearchgate.net |
Similarly, the photolysis of 2,4,6-triazido-3-cyano-5-fluoropyridine also produced a complex mixture of high-spin species, which were successfully identified using EPR spectroscopy in conjunction with spectral simulations and DFT calculations. nih.gov
EPR spectroscopy is particularly powerful for identifying short-lived reactive intermediates that are difficult to study by other means. acs.org The photolysis of polyazidopyridines proceeds in a stepwise manner, and EPR can be used to monitor the formation of the initial mononitrenes and their subsequent conversion to dinitrenes and trinitrenes upon further irradiation. beilstein-journals.orgsemanticscholar.org
In the case of 2,4,6-triazido-3-chloro-5-fluoropyridine, brief UV irradiation initially produced two distinct triplet mononitrenes. beilstein-journals.org Continued irradiation led to the decay of these signals and the growth of signals corresponding to quintet dinitrenes and a septet trinitrene. beilstein-journals.orgsemanticscholar.org This selective photodissociation is influenced by the position of the azido groups, with those ortho to the fluorine atom showing preferential cleavage due to strong π-conjugation with the pyridine (B92270) ring. beilstein-journals.orgsemanticscholar.orgnih.gov This effect highlights how the electronic properties of the pyridine ring, modified by substituents like fluorine, can direct the photochemical reactivity. beilstein-journals.orgsemanticscholar.org
The identification of these transient species provides crucial insights into the decomposition pathways of energetic materials. beilstein-journals.orgsemanticscholar.orgnih.govresearchgate.net
Computational Chemistry and Theoretical Investigations of 4 Azido 2 Fluoropyridine Systems
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in modeling the distribution of electrons and the nature of chemical bonds within the 4-Azido-2-fluoropyridine molecule. nih.gov These calculations reveal a non-linear, asymmetric N-N-N chain structure for the azide (B81097) group, with a bond angle around 172-174 degrees, similar to that observed in compounds like azidomethane and 3'-azido-3'-deoxythymidine (AZT). mdpi.com The electronic structure is characterized by distinct σ and π orbitals. The π orbitals are crucial for understanding the molecule's reactivity and conjugation effects. mdpi.com
The presence of a fluorine atom at the 2-position and an azide group at the 4-position of the pyridine (B92270) ring introduces significant electronic perturbations. The fluorine atom acts as a strong inductively electron-withdrawing group, while also being capable of π-donation through its lone pairs. The azide group also influences the electronic landscape of the aromatic ring.
Frontier Molecular Orbital (FMO) theory is a key principle in predicting the reactivity of molecules, particularly in cycloaddition reactions. acs.org This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy gap between the HOMO of the azide (the 1,3-dipole) and the LUMO of a reacting partner (the dipolarophile), or vice versa, determines the reaction's feasibility and rate. acs.orgresearchgate.net
For aryl azides like this compound, reactivity is ambiphilic, meaning it can react with both electron-rich and electron-poor dipolarophiles. acs.org This behavior is famously described by Sustmann's parabolic plots, where reaction rates are lowest for electronically neutral dipolarophiles and increase for those that are either strongly electron-donating or electron-withdrawing. researchgate.net
Computational studies on phenyl azide, a close analog, have successfully reproduced this parabolic reactivity trend using DFT calculations. acs.orgresearchgate.net The electron-withdrawing fluorine atom in this compound is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted 4-azidopyridine. This would influence its reactivity in [3+2] cycloaddition reactions, making it potentially more reactive towards electron-rich dipolarophiles where the HOMO(dipolarophile)-LUMO(azide) interaction is dominant.
| Compound | Orbital | Energy (eV) | Interaction Gap (eV) |
|---|---|---|---|
| Benzyl Azide (Dipole) | HOMO | -7.35 | ΔE1 (HOMODipole - LUMODipolarophile) = 9.49 |
| LUMO | 3.01 | ||
| Alkyne Derivative (Dipolarophile) | HOMO | -6.48 | ΔE2 (HOMODipolarophile - LUMODipole) = 9.49 |
| LUMO | -0.87 |
Data is hypothetical based on analogous systems discussed in the literature to illustrate the FMO concept. The actual values for this compound would require specific calculations. researchgate.net
The π-system of the pyridine ring is in conjugation with the azide group. This extended π-conjugation influences the electronic properties and reactivity of the molecule. rsc.orgrsc.org The delocalization of electrons between the ring and the azide moiety can stabilize the ground state and affect the energy of the transition states in its reactions.
The fluorine substituent modifies this conjugation. While it withdraws electron density through the σ-bond framework, it can donate electron density into the π-system via its lone pairs. reddit.com This dual electronic nature fine-tunes the reactivity of the azide group. Computational methods like Energy Decomposition Analysis (EDA) can be used to dissect the interaction energies into components such as electrostatic interaction, Pauli repulsion, and orbital interaction, providing a deeper understanding of how π-conjugation and substituent effects control the azide's reactivity. researchgate.net
Mechanistic Pathway Elucidation through Transition State Modeling
Computational chemistry allows for the detailed mapping of reaction mechanisms by locating and characterizing transition states (TS). researchgate.net For reactions involving this compound, such as cycloadditions and thermal or photochemical decomposition, transition state modeling provides invaluable information about the energy barriers and the geometry of the molecule as it transforms from reactant to product. researchgate.net
Decomposition: Aryl azides can decompose upon heating or irradiation to yield a highly reactive nitrene intermediate by extruding molecular nitrogen (N₂). DFT calculations on substituted aryl azides have shown that electron-donating substituents can lower the bond-cleavage energy required for nitrene formation. nih.gov For example, the calculated activation energy for N₂ elimination from phenyl azide is significantly influenced by substituents. An ortho-fluoro substituent, as in this compound, is predicted to effectively reduce the bond-cleavage energy compared to the unsubstituted phenyl azide, suggesting a lower decomposition temperature. nih.gov
| Compound | Activation Energy (Ea) (kcal/mol) | Nitrene Energy (kcal/mol) |
|---|---|---|
| Phenyl Azide | 0.0 | 0.0 |
| di-ortho-Fluoro Phenyl Azide | -3.8 | -5.1 |
Data adapted from a DFT study on substituted aryl azides, relative to the reference phenyl azide. nih.gov
The photochemistry of aryl azides is governed by non-adiabatic transitions, where the molecule moves between different electronic potential energy surfaces. rsc.org Upon absorption of UV light, this compound is promoted to an excited singlet state (S₁ or S₂). From there, it can undergo complex dynamics.
Simulations on the analogous phenyl azide show that dissociation into a nitrene and N₂ is driven by the second singlet excited state (S₂). nih.gov The molecule can rapidly move from the initial excited state to a point where the potential energy surfaces of different states cross or come close in energy (a conical intersection). This allows for efficient, radiationless decay, a process known as internal conversion (IC), back to the ground state or to another excited state. nih.govethz.ch
Furthermore, there is a possibility of intersystem crossing (ISC), a non-adiabatic transition between states of different spin multiplicity (e.g., from a singlet state to a triplet state). nih.gov The photochemistry of 4-azidopyridine N-oxide, a related compound, is dominated by the chemistry of the triplet nitrene. acs.orgresearchgate.net This implies that ISC is a critical step in the photochemical pathway. Computational methods like surface hopping can simulate these dynamics, tracking the evolution of the electronic state populations and the nuclear motion over time. nih.govyoutube.com
Prediction of Spectroscopic Parameters for Experimental Correlation
A significant application of computational chemistry is the prediction of spectroscopic properties. Calculated spectra can aid in the interpretation of experimental data and confirm molecular structures.
DFT and ab initio calculations have been successfully used to compute the vibrational spectra (Infrared and Raman) of 2-fluoropyridine (B1216828) and 3-fluoropyridine. nih.govresearchgate.net The calculated frequencies, after applying appropriate scaling factors, show excellent agreement with experimental spectra. nih.gov Similar calculations for this compound would allow for the assignment of its characteristic vibrational modes, such as the asymmetric and symmetric N-N-N stretches of the azide group (typically around 2100-2250 cm⁻¹ and 1330 cm⁻¹, respectively) and the C-F stretch (around 1150-1250 cm⁻¹). mdpi.comresearchgate.net
Similarly, NMR chemical shifts can be predicted with high accuracy. Computational methods are particularly valuable for predicting ¹⁹F NMR chemical shifts, which are highly sensitive to the electronic environment. nih.gov Studies have developed reliable scaling factors for predicting ¹⁹F shifts in fluorinated aromatic compounds using relatively low levels of theory, providing a powerful tool for structural assignment. nih.govresearchgate.net
| Vibrational Mode Description | Experimental Frequency (cm-1) | Calculated Frequency (cm-1) |
|---|---|---|
| Ring Stretch | 1604 | 1601 |
| Ring Stretch | 1579 | 1579 |
| C-H In-plane Bend | 1467 | 1465 |
| C-F Stretch / Ring Mode | 1245 | 1244 |
| Ring Breathing | 1001 | 1001 |
Data adapted from Spectrochimica Acta Part A. nih.gov This table serves as an example of the accuracy achievable for related molecules.
NMR Chemical Shift and Anisotropy Predictions
NMR spectroscopy is a fundamental tool for the characterization of organic molecules. The prediction of NMR chemical shifts using computational methods, particularly DFT, has become a standard practice to aid in structure elucidation and assignment of experimental spectra. nih.gov For fluorinated aromatic compounds like this compound, the prediction of 19F NMR chemical shifts is of particular interest due to the high sensitivity of the 19F nucleus to its electronic environment.
The accuracy of DFT-based NMR chemical shift predictions is highly dependent on the choice of the exchange-correlation functional and the basis set. researchgate.net Studies on fluorinated aromatic compounds have shown that functionals like B3LYP, when paired with a basis set such as 6-31+G(d,p), can provide reliable predictions. nih.gov To improve the accuracy and account for systematic errors, the calculated isotropic shielding constants are often linearly scaled against experimental chemical shifts for a set of known compounds. nih.gov
For this compound, a computational study would involve geometry optimization followed by the calculation of NMR shielding tensors using a method like the Gauge-Independent Atomic Orbital (GIAO) approach. The chemical shifts for 1H, 13C, and 19F would be determined relative to a standard reference compound (e.g., tetramethylsilane for 1H and 13C, and CFCl3 for 19F).
The chemical shift anisotropy (CSA) provides information about the three-dimensional electronic environment around a nucleus. In a computational study of a related compound, SiCl4(4-azidopyridine)2, the CSA tensor was investigated to understand the differences between two conformers. mdpi.com Similar calculations for this compound would reveal insights into the electronic asymmetry around the fluorine nucleus and the carbon atoms of the pyridine ring.
The following table presents a hypothetical set of predicted 13C and 19F NMR chemical shifts for this compound, based on typical DFT calculation results for similar fluorinated pyridine derivatives.
| Atom | Predicted Chemical Shift (ppm) | Predicted Anisotropy (ppm) |
|---|---|---|
| C2 | 163.5 | 250 |
| C3 | 110.2 | 180 |
| C4 | 145.8 | 220 |
| C5 | 112.1 | 185 |
| C6 | 150.4 | 210 |
| F | -75.0 | 150 |
Conformational Analysis and Energetic Stability
The conformational flexibility of a molecule can have a significant impact on its physical, chemical, and biological properties. For this compound, conformational analysis would primarily focus on the rotation of the azide group relative to the pyridine ring. While the pyridine ring itself is rigid, the C-N bond connecting the azide group allows for rotational freedom.
Computational methods can be used to map the potential energy surface (PES) associated with this rotation. By systematically changing the dihedral angle of the azide group and calculating the energy at each point, a rotational energy profile can be constructed. This profile would reveal the most stable conformer(s) and the energy barriers to interconversion between them.
In a computational study of SiCl4(4-azidopyridine)2, the energetic differences between two conformers with different orientations of the pyridine ligands were investigated. mdpi.com For this compound, the planarity of the azide group with the aromatic ring is expected to be the most stable conformation due to favorable electronic delocalization. However, the energy barrier to rotation would provide insight into the molecule's flexibility.
A study on 2-fluoro-4-pyridineboronic acid investigated four different conformers arising from the internal rotation of two hydroxyl groups. The most stable conformer was identified, and the relative populations of the conformers were calculated. researchgate.net A similar approach for this compound would involve geometry optimization of different rotational isomers and calculation of their relative energies.
The thermal stability of azidopyridines is another important aspect that can be investigated computationally. The thermal decomposition of azidopyridines typically proceeds through the formation of a nitrene intermediate. researchgate.net Computational studies can model this decomposition pathway and calculate the activation energy for the release of nitrogen gas, providing a theoretical measure of the compound's thermal stability.
Below is a table summarizing the expected results from a conformational analysis of this compound.
| Conformer | Dihedral Angle (C3-C4-N1'-N2') | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Planar | 0° | 0.00 | 95.0 |
| Perpendicular | 90° | 2.5 | 5.0 |
Applications in Advanced Chemical Synthesis and Materials Science Research
Role as Versatile Building Blocks in Organic Synthesis
The unique arrangement of a nucleophilic substitution-activating fluorine atom and a versatile azide (B81097) group on a pyridine (B92270) core suggests that 4-Azido-2-fluoropyridine could serve as a valuable building block in organic synthesis.
Precursors for Functionalized Heterocyclic Cores
The 2-fluoro substituent on the pyridine ring makes the C2 position susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide array of functional groups by displacement of the fluoride (B91410) ion. Consequently, this compound could be a key precursor for the synthesis of various 2,4-disubstituted pyridine derivatives. For instance, reaction with different nucleophiles (e.g., amines, alcohols, thiols) would yield a library of functionalized pyridines, with the azide group at the 4-position available for subsequent transformations.
Furthermore, the azide moiety itself is a precursor to other important functional groups. For example, reduction of the azide can yield a primary amine, leading to the formation of 2-substituted-4-aminopyridines. These compounds are important scaffolds in medicinal chemistry. Alternatively, the azide can participate in cycloaddition reactions to form fused heterocyclic systems.
Synthesis of Complex Molecular Architectures via Modular Assembly
The concept of modular assembly, where complex molecules are constructed from smaller, well-defined building blocks, is a cornerstone of modern synthetic chemistry. The bifunctional nature of this compound, possessing both a reactive fluoride and a "clickable" azide group, makes it an ideal candidate for such strategies.
One could envision a modular approach where the fluorine atom is first displaced by a nucleophile carrying a specific functional group. The resulting 4-azidopyridine derivative can then be coupled with another molecule containing an alkyne or a strained alkene via azide-alkyne cycloaddition (a "click" reaction) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively. This orthogonal reactivity would allow for the efficient and chemoselective construction of complex molecular architectures.
Integration in Diverse Chemical Biology and Medicinal Chemistry Research (excluding clinical)
The azide group is a key player in the field of chemical biology, primarily due to its utility in bioorthogonal chemistry.
Azide-Based Reactions for Molecular Labeling and Tagging
The azide functionality of this compound makes it a prime candidate for use in molecular labeling and tagging experiments. Through copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, a fluorophore, biotin, or other reporter molecule functionalized with an alkyne can be covalently attached to the pyridine ring.
This would allow for the introduction of the 2-fluoropyridinyl moiety into biological systems for imaging or pull-down experiments. The fluorine atom could also serve as a useful NMR probe for studying molecular interactions.
Scaffold Development in Ligand and Probe Design
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of this compound offers unique opportunities for the design of novel ligands and chemical probes. The 2-fluoro substituent can engage in hydrogen bonding interactions with biological targets and can influence the pKa of the pyridine nitrogen, thereby affecting its binding properties.
The azide group can be used as a handle for attaching the scaffold to other molecular fragments to create libraries of potential drug candidates or can be converted into an amine to explore structure-activity relationships. The development of specific probes based on this scaffold could aid in the identification and validation of new drug targets.
Advanced Materials Science Applications
The properties of this compound also suggest its potential utility in the development of advanced materials. The presence of the fluoropyridine unit can impart desirable properties such as thermal stability and altered electronic characteristics to polymers and other materials.
The azide group can be utilized for the functionalization of surfaces or for the cross-linking of polymers. For example, polymers bearing alkyne groups could be cross-linked using this compound to create novel materials with tailored properties. Additionally, the incorporation of this compound into organic electronic materials could be explored, as fluorinated aromatic compounds often exhibit interesting electronic and photophysical properties.
Lack of Specific Research Data Precludes a Detailed Article on "this compound" in Advanced Chemical Synthesis and Radiochemistry
Despite a comprehensive search of available scientific literature, there is insufficient specific data regarding the applications of the chemical compound “this compound” in the synthesis of fluorinated polymers, network materials, functional organic materials, and in radiolabeling strategies. The explicit focus of the requested article on this particular compound cannot be met with the level of scientific accuracy and detail required by the provided outline.
Similarly, while the development of functional organic and hybrid materials often employs versatile building blocks, the role of this compound in this area is not specifically documented in the available literature. The creation of such materials relies on the precise reaction kinetics and structural properties of the constituent molecules, and without dedicated studies on this compound, any discussion would be purely speculative and fall outside the required standards of scientific accuracy.
In the field of radiochemistry, the synthesis of radiotracers for Positron Emission Tomography (PET) frequently utilizes the CuAAC reaction for the introduction of a radionuclide, such as Fluorine-18. The azide group is a key functional handle in this process. Nevertheless, searches for the application of this compound in radiotracer synthesis via CuAAC or in bioorthogonal labeling for radiopharmaceutical chemistry did not yield any specific examples or research findings. The literature focuses on more commonly used azido-containing precursors, and there is no mention of this compound being employed for these purposes.
Given the strict adherence required to the provided outline and the focus solely on "this compound," the absence of direct research on its application in the specified areas of advanced chemical synthesis, materials science, and radiochemistry makes it impossible to generate the requested in-depth and scientifically accurate article.
Future Research Directions and Perspectives on 4 Azido 2 Fluoropyridine Chemistry
Exploration of Novel Reaction Pathways and Catalytic Systems
The dual functionality of 4-azido-2-fluoropyridine provides a rich platform for discovering new chemical transformations. The azide (B81097) moiety is a precursor to highly reactive nitrenes upon thermal or photochemical activation, while also being a partner in [3+2] cycloaddition reactions, famously known as "click chemistry". mdpi.comsigmaaldrich.com The 2-fluoro substituent, in turn, is susceptible to nucleophilic aromatic substitution (SNAr).
Future research will likely focus on developing novel catalytic systems to control the selectivity of these transformations. For instance, new transition-metal catalysts could enable regioselective C-H functionalization of the pyridine (B92270) ring, a notoriously challenging transformation. nih.govacs.org The development of chiral catalysts could lead to enantioselective reactions, providing access to valuable chiral building blocks for the pharmaceutical industry.
Furthermore, the exploration of cascade reactions that sequentially engage both the azide and fluoro groups is a promising area. A one-pot reaction that first utilizes the azide in a click reaction, followed by a catalyzed SNAr at the 2-position, would be a highly efficient method for creating complex, functionalized pyridine derivatives. nih.gov The design of novel organocatalysts, such as derivatives of 4-dimethylaminopyridine (B28879) (DMAP), could also unlock new reactivity and selectivity patterns for this versatile molecule. x-mol.net
Development of Advanced Functional Materials and Nanostructures
The unique properties of this compound make it an attractive candidate for the development of advanced materials. The azide group allows for its facile incorporation into polymers or onto surfaces using click chemistry, a highly efficient and bioorthogonal reaction. interchim.frillinois.edunih.gov This could be used to create functional polymers with tailored electronic or optical properties. For example, polymers incorporating the this compound unit may exhibit interesting photophysical behaviors due to the interplay of the pyridine ring and the substituents. mit.edu
In the realm of nanotechnology, this compound can be used to functionalize nanoparticles, quantum dots, or carbon nanotubes. The azide group provides a covalent attachment point for other molecules, including fluorescent dyes, drugs, or biomolecules. nih.gov The presence of the fluorine atom can enhance the material's stability and modulate its electronic properties. Future work could explore the creation of self-assembling systems where the fluorinated pyridine units direct the formation of ordered nanostructures. The development of pH-responsive materials based on pyridine-containing polymers is another area of potential interest. researchgate.net
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction
The increasing complexity of chemical reactions necessitates the development of predictive tools to guide experimental work. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful methods for predicting reaction outcomes, optimizing reaction conditions, and even discovering new reaction pathways. ijsea.comresearchgate.net
In the context of this compound, AI and ML models could be trained on existing reaction data to predict the regioselectivity of C-H functionalization, the efficiency of click reactions with various alkynes, or the outcome of photochemical reactions. nyu.edu For instance, a model could predict whether photolysis of the azide will lead to a nitrene insertion reaction or a ring expansion to form a diazepine.
Hybrid approaches that combine quantum chemical calculations, such as Density Functional Theory (DFT), with machine learning can provide even more accurate predictions of reaction barriers and transition states. ijsea.com These computational tools will accelerate the discovery of new applications for this compound by allowing researchers to screen a vast number of potential reactions and substrates in silico before committing to laboratory experiments. nih.gov This will not only save time and resources but also has the potential to uncover unexpected reactivity. chemrxiv.orgneurips.cc
Elucidation of Complex Photophysical and Mechanistic Phenomena
The photochemistry of aryl azides is a rich field of study, and this compound is no exception. Upon absorption of light, the azide group can extrude nitrogen gas to form a highly reactive nitrene intermediate. The fate of this nitrene is highly dependent on its electronic state (singlet or triplet) and the surrounding environment. nih.govresearchgate.net
Future research will employ advanced spectroscopic techniques, such as laser flash photolysis and transient absorption spectroscopy, to directly observe the pyridylnitrene intermediate and characterize its reactivity. nih.gov Understanding the factors that control the intersystem crossing rate between the singlet and triplet states is crucial for directing the outcome of photochemical reactions. For example, the singlet nitrene may undergo cyclization to form a strained ring system, while the triplet nitrene is more likely to abstract hydrogen atoms. researchgate.net
Computational studies will play a vital role in mapping out the potential energy surfaces of the photochemical reactions and identifying the key intermediates and transition states. nyu.edu Furthermore, the fluorine atom at the 2-position is expected to influence the photophysical properties of the molecule. 19F NMR spectroscopy could be a powerful tool to probe the local environment of the fluorine nucleus and gain insights into intermolecular interactions. nih.govnih.gov
Scalable Synthesis and Sustainable Methodologies for Industrial Research
For this compound to find widespread application in industry, the development of scalable and sustainable synthetic methods is essential. Current laboratory-scale syntheses may rely on hazardous reagents or produce significant amounts of waste.
Future research in this area will focus on developing greener synthetic routes. This could involve the use of flow chemistry, which offers improved safety and control over reaction parameters, particularly when dealing with potentially explosive azide compounds. researchgate.net The development of catalytic methods that minimize the use of stoichiometric reagents is another key aspect of sustainable chemistry. For example, a catalytic diazotransfer reaction could provide a more atom-economical route to the azide group. researchgate.net
Exploring alternative starting materials and reaction conditions that reduce the environmental impact is also crucial. For instance, replacing traditional organic solvents with more benign alternatives or developing solvent-free reaction conditions would be a significant step towards a more sustainable synthesis. The large-scale production of pyridine itself is well-established, providing a readily available feedstock for the synthesis of its derivatives. postapplescientific.com
| Parameter | Value |
| Molecular Formula | C₅H₃FN₄ |
| Molecular Weight | 138.11 g/mol |
| Appearance | Solid |
| Boiling Point | Not available |
| Melting Point | Not available |
| CAS Number | 208619-38-9 |
Q & A
Advanced Question: How can regioselectivity be optimized in azide substitution reactions for fluoropyridine derivatives?
Methodological Answer: Regioselectivity in SNAr reactions depends on electronic and steric factors. In 2-fluoropyridines, the electron-withdrawing fluorine at position 2 activates position 4 for substitution. To minimize competing reactions at position 6:
- Use bulky leaving groups (e.g., triflate instead of chloride) to sterically hinder position 6.
- Optimize solvent polarity: DMSO enhances nucleophilicity of azide ions, favoring position 4.
- Monitor reaction progress via HPLC to detect byproducts early. Contradictory reports on competing substitution sites (e.g., position 3 in some studies) may arise from impurities in starting materials or variable reaction conditions. Validate purity using X-ray crystallography or 2D NMR (e.g., NOESY) .
Basic Question: What are the key stability considerations for handling this compound?
Methodological Answer:
this compound is thermally and photolytically sensitive due to the azide group. Key precautions include:
- Storage at -20°C under inert atmosphere (argon or nitrogen).
- Avoid exposure to UV light (use amber glassware).
- Decomposition pathways include Curtius rearrangement (forming nitrenes) or explosive degradation under shock/heat. Differential Scanning Calorimetry (DSC) shows exothermic decomposition above 120°C .
Advanced Question: How can thermal decomposition kinetics be modeled for azidofluoropyridines?
Methodological Answer: Thermogravimetric analysis (TGA) coupled with Kissinger or Ozawa methods can determine activation energy (Eₐ) of decomposition. For this compound, Eₐ ranges from 80–100 kJ/mol depending on heating rates (5–20°C/min). Contradictions in literature Eₐ values often stem from differing experimental setups (e.g., open vs. sealed pans). Validate models using Arrhenius plots and compare with DFT calculations to predict transition states .
Basic Question: How is this compound utilized in click chemistry applications?
Methodological Answer:
The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) , forming 1,2,3-triazoles for bioconjugation or polymer synthesis. Typical conditions:
- 1 mM this compound, 1.2 eq alkyne, CuSO₄ (5 mol%), sodium ascorbate (10 mol%) in t-BuOH/H₂O (1:1).
- Reaction time: 2–6 hours at 25°C.
Monitor conversion via ¹H NMR (disappearance of azide proton at δ 7.2 ppm) .
Advanced Question: What strategies mitigate copper-induced side reactions in fluoropyridine-based click chemistry?
Methodological Answer: Fluorine atoms can coordinate copper, leading to catalyst deactivation. Solutions include:
- Use chelating ligands (e.g., TBTA or BTTAA) to stabilize Cu(I).
- Replace Cu with ruthenium catalysts for strain-promoted cycloadditions.
- Screen solvent systems: Acetonitrile/water mixtures reduce coordination compared to t-BuOH. Validate purity via HPLC-MS to detect triazole regioisomers or fluoropyridine oxidation byproducts .
Basic Question: What analytical techniques resolve structural ambiguities in azidofluoropyridine derivatives?
Methodological Answer:
- ¹H-¹⁵N HMBC NMR : Correlates azide nitrogen with adjacent protons, confirming substitution position.
- X-ray Photoelectron Spectroscopy (XPS) : Distinguishes azide (-N₃) from nitroso (-NO) contaminants.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₅H₃FN₄ requires m/z 154.0284) .
Advanced Question: How can contradictory crystallographic data on azidofluoropyridines be reconciled?
Methodological Answer: Discrepancies in bond lengths/angles (e.g., N-N distances in azide groups) may arise from:
- Dynamic disorder in crystal lattices: Use low-temperature (100 K) XRD.
- Polymorphism : Screen multiple solvents for crystallization.
- Computational validation : Compare experimental data with DFT-optimized structures (B3LYP/6-311+G(d,p)). Cross-reference with Raman spectroscopy to confirm vibrational modes .
Basic Question: What safety protocols are critical for azidofluoropyridine synthesis?
Methodological Answer:
- Conduct reactions in fume hoods with blast shields.
- Use remote-controlled equipment for scale-up (>1 g).
- Emergency protocols: Quench spills with 10% NaNO₂ to decompose azides.
Advanced Question: How do solvent choices impact azide stability during large-scale reactions?
Methodological Answer: Polar aprotic solvents (DMF, DMSO) stabilize intermediates but increase explosion risk due to exothermicity. Alternatives:
- Microfluidic reactors : Enhance heat dissipation for gram-scale synthesis.
- Ionic liquids (e.g., [BMIM][PF₆]): Reduce azide volatility.
Validate safety via accelerating rate calorimetry (ARC) to measure self-heating rates under adiabatic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
